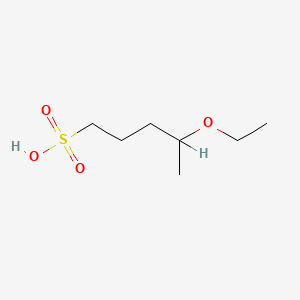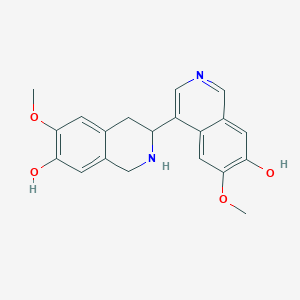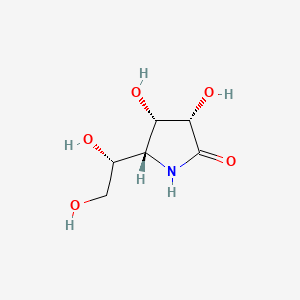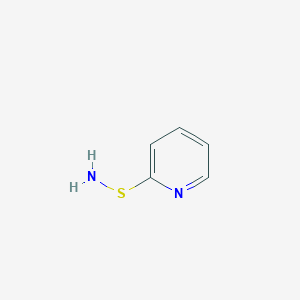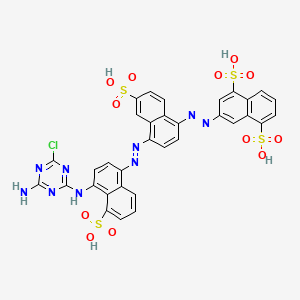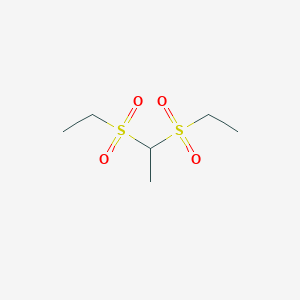
1,1-Bis(ethylsulfonyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(ethylsulfonyl)ethane is an organic compound with the molecular formula C6H14O4S2 It is characterized by the presence of two ethylsulfonyl groups attached to a central ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(ethylsulfonyl)ethane can be synthesized through several methods. One common approach involves the reaction of ethylsulfonyl chloride with ethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride groups by the ethylsulfonyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(ethylsulfonyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1-Bis(ethylsulfonyl)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl groups.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(ethylsulfonyl)ethane involves its reactive sulfonyl groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(ethylsulfanyl)ethane: Similar in structure but with sulfanyl groups instead of sulfonyl groups.
1,1-Bis(methylsulfonyl)ethane: Similar but with methylsulfonyl groups instead of ethylsulfonyl groups.
1,1-Bis(phenylsulfonyl)ethane: Similar but with phenylsulfonyl groups instead of ethylsulfonyl groups.
Uniqueness
1,1-Bis(ethylsulfonyl)ethane is unique due to its specific ethylsulfonyl groups, which confer distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
32341-85-8 |
|---|---|
Fórmula molecular |
C6H14O4S2 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
1,1-bis(ethylsulfonyl)ethane |
InChI |
InChI=1S/C6H14O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h6H,4-5H2,1-3H3 |
Clave InChI |
FKRSIPMVGCAUPF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(C)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


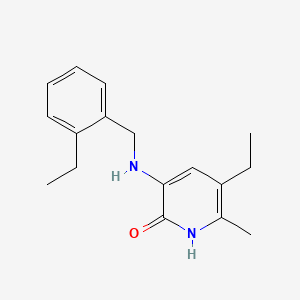
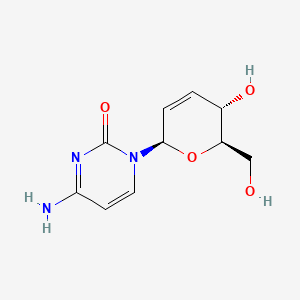
![4-Chloro-2-(dichloromethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B12804201.png)
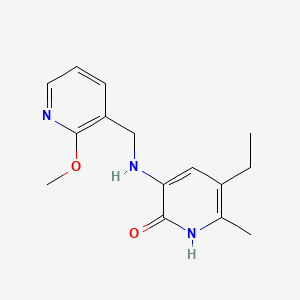
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)
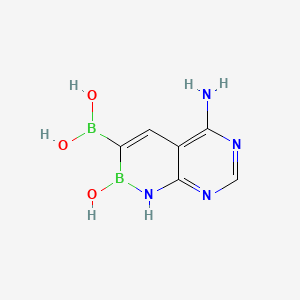
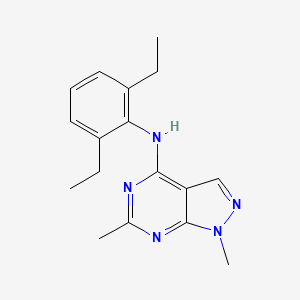
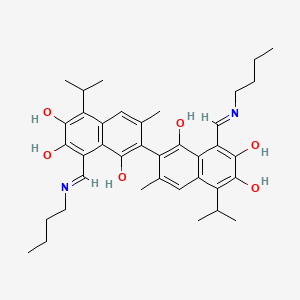
![Cyclohexanol, 2-methoxy-4-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B12804256.png)
